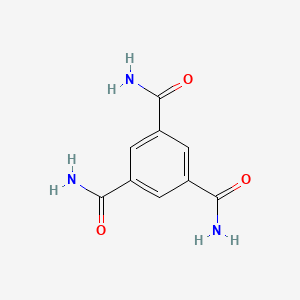

Benzene-1,3,5-tricarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3,5-tricarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H,(H2,10,13)(H2,11,14)(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWQVSOHWXJBDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)N)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332281 | |

| Record name | 1,3,5-Benzenetricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60541-32-4 | |

| Record name | 1,3,5-Benzenetricarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60541-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Benzenetricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Benzene-1,3,5-tricarboxamide from Trimesoyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzene-1,3,5-tricarboxamide (BTA) from trimesoyl chloride. Benzene-1,3,5-tricarboxamides are a class of molecules known for their ability to self-assemble into supramolecular structures, making them valuable building blocks in materials science and drug delivery systems. This document outlines the core chemical reaction, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis and purification of these compounds.

Core Synthesis Pathway

The primary route for the synthesis of this compound and its derivatives involves the reaction of trimesoyl chloride with a primary amine or ammonia. This is a classic nucleophilic acyl substitution reaction where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction typically proceeds readily, often at room temperature, and can be performed under various conditions, including in solution or solvent-free.

The stoichiometry of the reaction requires three equivalents of the amine for each equivalent of trimesoyl chloride to ensure complete substitution of the three acyl chloride groups. An excess of the amine or the addition of a non-nucleophilic base is often employed to neutralize the hydrochloric acid byproduct generated during the reaction.

Caption: General reaction scheme for the synthesis of this compound derivatives from trimesoyl chloride.

Quantitative Data Summary

The following table summarizes various reported reaction conditions and yields for the synthesis of benzene-1,3,5-tricarboxamides. This data is compiled from multiple sources to provide a comparative overview for experimental design.

| Amine/Ammonia Source | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Optically active primary amines | Solvent-free | - | Room Temperature | 5-10 min | >90 | [1] |

| Ammonia (aqueous) | Dichloromethane | - | Not specified | Not specified | Not specified | - |

| Various primary amines | Chloroform (B151607) | Triethylamine (B128534) | 0 | Not specified | 77 | [2] |

| Dodecyl ester of L-Norleucine | Dichloromethane | Not specified | Not specified | Not specified | Not specified | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of benzene-1,3,5-tricarboxamides.

Solvent-Free Synthesis of Chiral Benzene-1,3,5-tricarboxamides[1]

This protocol is adapted from a reported eco-friendly, solvent-free approach that yields excellent results.

Materials:

-

Benzene-1,3,5-tricarbonyl trichloride (B1173362) (Trimesoyl chloride)

-

Optically active primary amine (3 equivalents)

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, combine benzene-1,3,5-tricarbonyl trichloride (1 mmol) and the optically active primary amine (3 mmol).

-

Vigorously mix the reactants at room temperature for 5-10 minutes. The reaction is typically exothermic.

-

The reaction mixture will solidify upon completion.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol (B145695) or a solvent mixture).

Solution-Phase Synthesis[2]

This protocol describes a typical solution-phase synthesis using a non-nucleophilic base to scavenge the HCl byproduct.

Materials:

-

Trimesoyl chloride

-

Primary amine (3 equivalents)

-

Anhydrous chloroform (or other suitable inert solvent)

-

Triethylamine (3 equivalents)

-

Standard glassware for inert atmosphere reactions (if amines are sensitive)

-

Stirring and cooling apparatus

Procedure:

-

Dissolve the primary amine (3 equivalents) and triethylamine (3 equivalents) in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of trimesoyl chloride (1 equivalent) in anhydrous chloroform to the stirred amine solution.

-

Allow the reaction mixture to stir at 0 °C for a specified period (e.g., 2 hours) and then warm to room temperature, stirring overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl) to remove excess amine and triethylamine hydrochloride, and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of benzene-1,3,5-tricarboxamides.

Caption: A generalized workflow for the synthesis and characterization of benzene-1,3,5-tricarboxamides.

Characterization

The synthesized this compound products are typically characterized using a suite of analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The aromatic protons of the benzene (B151609) core typically appear as a singlet in the ¹H NMR spectrum. The amide N-H protons also give characteristic signals.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present. Key vibrational bands include the N-H stretch and the C=O stretch of the amide groups.

-

Mass Spectrometry (MS): Techniques such as Electron Ionization (EI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are used to determine the molecular weight of the product, confirming its identity.

-

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which can be compared to the calculated values to verify the empirical formula of the synthesized compound.

This guide provides a foundational understanding and practical protocols for the synthesis of benzene-1,3,5-tricarboxamides from trimesoyl chloride. Researchers are encouraged to consult the cited literature for more specific details and to optimize reaction conditions for their particular substrates and desired products.

References

The Architectural Blueprint of Nature: An In-depth Technical Guide to the Self-Assembly of Benzene-1,3,5-tricarboxamide

For Immediate Release

Eindhoven, Netherlands – December 21, 2025 – In the intricate world of supramolecular chemistry, the spontaneous organization of molecules into well-defined, functional structures is a phenomenon of profound scientific interest. Among the various molecular building blocks, Benzene-1,3,5-tricarboxamide (BTA) has emerged as a cornerstone for researchers, scientists, and drug development professionals. Its remarkable ability to self-assemble into diverse and dynamic nanostructures offers a versatile platform for applications ranging from regenerative medicine to advanced materials. This technical guide provides a comprehensive exploration of the core self-assembly mechanism of BTA, detailing the underlying principles, quantitative data, and key experimental protocols.

Core Principles of this compound Self-Assembly

The self-assembly of BTA is a sophisticated interplay of non-covalent interactions, primarily driven by three key forces: threefold intermolecular hydrogen bonding, π-π stacking, and solvophobic/hydrophobic interactions.[1][2] These forces cooperatively guide BTA monomers to form one-dimensional, helical stacks, which can further organize into higher-order structures.[1][3]

Threefold Intermolecular Hydrogen Bonding: The defining feature of BTA self-assembly is the formation of a network of three hydrogen bonds between the amide groups of adjacent BTA molecules.[1] This highly directional and cooperative interaction is the primary driver for the formation of stable, one-dimensional supramolecular polymers.

π-π Stacking: The aromatic cores of the BTA molecules stack upon one another, contributing to the stability of the assembly through favorable π-π interactions.[2] The extent of this interaction can be modulated by the substituents on the benzene (B151609) ring.

Solvophobic/Hydrophobic Interactions: In polar solvents like water, the hydrophobic BTA core and its nonpolar side chains are driven to aggregate to minimize their contact with the solvent, a crucial factor in the self-assembly of water-soluble BTA derivatives.[4][5] Conversely, in nonpolar organic solvents, solvophobic interactions with the polar amide groups can influence the assembly process.

The mechanism of BTA self-assembly can range from an isodesmic process, where each step of monomer addition has the same association constant, to a cooperative (nucleation-elongation) mechanism.[1][6] The cooperative pathway involves a distinct nucleation phase, which is energetically less favorable, followed by a more favorable elongation phase. This leads to the formation of long, well-defined supramolecular polymers above a critical concentration or below a critical temperature. The degree of cooperativity is highly dependent on the molecular structure of the BTA derivative and the solvent environment.[1][6]

Quantitative Analysis of BTA Self-Assembly

The thermodynamics and cooperativity of BTA self-assembly can be quantified using various experimental techniques, most notably temperature-dependent UV-Vis and Circular Dichroism (CD) spectroscopy. The data from these experiments can be fitted to theoretical models to extract key parameters.

Table 1: Cooperativity Factors (σ) for Selected BTA Derivatives

| BTA Derivative | Solvent | Cooperativity Factor (σ) | Reference |

| (R)-1 | n-heptane | 5.7 × 10⁻⁷ | [1] |

| (R)-1 | Methylcyclohexane (MCH) | 3.7 × 10⁻⁶ | [1] |

| Achiral BTA 2 | n-heptane | 1.5 × 10⁻⁵ | [1] |

| Achiral BTA 2 | Methylcyclohexane (MCH) | 3.8 × 10⁻⁴ | [1] |

| BTA 7 | n-heptane | 2.5 × 10⁻⁵ | [1] |

| BTA 7 | Methylcyclohexane (MCH) | 0.9 × 10⁻⁴ | [1] |

| Thioamide BTA (11) | Methylcyclohexane (MCH) | 3.2 × 10⁻⁴ | [1] |

| Cyclohexane-tris(thioamide) (CTA, 12) | Methylcyclohexane (MCH) | 6.4 × 10⁻⁴ | [1] |

| BTA 8 (intramolecular H-bonding) | Methylcyclohexane (MCH) | 1 (Isodesmic) | [1] |

Note: The cooperativity factor (σ) is a measure of the degree of cooperativity in the self-assembly process. A smaller σ value indicates higher cooperativity. The values were calculated at 293 K.

Experimental Protocols for Characterizing BTA Self-Assembly

A multi-faceted approach employing various analytical techniques is essential for a thorough characterization of BTA self-assembly.

Temperature-Dependent UV-Vis and Circular Dichroism (CD) Spectroscopy

These techniques are pivotal for studying the thermodynamics and mechanism of self-assembly. By monitoring the changes in absorbance or ellipticity as a function of temperature, "cooling curves" or "melting curves" can be generated.

Protocol:

-

Sample Preparation: Prepare stock solutions of the BTA derivative in the desired solvent. Dilute the stock solution to the desired concentrations for the measurements. For CD spectroscopy, ensure the BTA derivative is chiral or in a chiral environment.

-

Instrument Setup:

-

Use a UV-Vis or CD spectrophotometer equipped with a Peltier temperature controller.

-

For CD, purge the instrument with nitrogen gas to prevent ozone formation from the UV lamp.[7]

-

Use quartz cuvettes with an appropriate path length (e.g., 1 mm or 10 mm) depending on the sample concentration and absorbance.

-

-

Data Acquisition:

-

Record a baseline spectrum of the solvent at each temperature.

-

Equilibrate the sample at a high temperature where it is fully dissolved.

-

Slowly cool the sample at a controlled rate (e.g., 1 °C/min) while recording the absorbance or CD signal at a wavelength characteristic of the aggregated state.[8]

-

To check for thermodynamic equilibrium, a subsequent heating run should be performed to ensure no hysteresis.

-

-

Data Analysis:

-

Subtract the solvent baseline from the sample spectra.

-

Normalize the absorbance or ellipticity data to obtain the fraction of aggregated molecules (α).

-

Plot α as a function of temperature to generate the cooling/melting curve.

-

Fit the curve to a suitable model (e.g., isodesmic or nucleation-elongation) to extract thermodynamic parameters such as the enthalpy of nucleation and elongation.[9]

-

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and dimensions of the self-assembled BTA nanostructures.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the self-assembled BTA in a volatile solvent.

-

Place a drop of the solution onto a carbon-coated TEM grid.

-

Allow the solvent to evaporate completely.

-

For enhanced contrast, negative staining with a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid) can be performed.[6]

-

-

Imaging:

-

Image the grid using a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-200 kV).[1]

-

Acquire images at different magnifications to observe the overall morphology and fine structural details of the fibers.

-

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the size, shape, and internal structure of self-assembled BTA aggregates in solution.

Protocol:

-

Sample Preparation:

-

Prepare solutions of the BTA derivative at various concentrations in the desired solvent.

-

Ensure the samples are homogeneous and free of aggregates or dust by centrifugation or filtration.

-

A matching buffer or solvent blank is crucial for accurate background subtraction.[5]

-

-

Data Collection:

-

Use a dedicated SAXS instrument with a well-collimated X-ray beam.

-

Load the sample and the corresponding blank into a sample cell (e.g., a quartz capillary).

-

Collect the scattering data over a range of scattering angles (q).

-

-

Data Analysis:

-

Subtract the scattering of the blank from the sample scattering data.

-

Analyze the resulting scattering curve to determine structural parameters such as the radius of gyration (Rg), the cross-sectional radius of the fibers, and the persistence length.

-

Modeling the scattering data can provide more detailed information about the shape and internal structure of the assemblies.

-

Visualizing the Self-Assembly Pathway and Interactions

The complex interplay of forces and the resulting assembly pathways can be effectively visualized using diagrams.

Caption: A logical diagram illustrating the cooperative self-assembly pathway of BTA monomers into supramolecular polymers.

References

- 1. mdanderson.org [mdanderson.org]

- 2. researchgate.net [researchgate.net]

- 3. ojs.srce.hr [ojs.srce.hr]

- 4. Methods, development and applications of small-angle X-ray scattering to characterize biological macromolecules in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntnu.edu [ntnu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 9. youtube.com [youtube.com]

The Architecture of Self-Assembly: A Technical Guide to Hydrogen Bonding in Benzene-1,3,5-tricarboxamide Supramolecular Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of hydrogen bonding in the self-assembly of benzene-1,3,5-tricarboxamide (BTA) derivatives into supramolecular polymers. BTA-based materials have garnered significant attention for their potential in biomedical applications, nanotechnology, and polymer processing, owing to their predictable one-dimensional assembly and dynamic nature.[1][2] This document synthesizes key quantitative data, details common experimental protocols for their characterization, and visualizes the fundamental principles of their assembly.

The Supramolecular Polymerization of this compound

The self-assembly of BTA monomers is a finely tuned process governed by a combination of non-covalent interactions, including π-stacking of the central aromatic cores and hydrophobic interactions of the peripheral side chains.[3] However, the defining feature of BTA supramolecular polymerization is the highly directional and cooperative network of threefold intermolecular hydrogen bonds formed between the amide groups of adjacent monomers.[3][4] This specific hydrogen bonding motif dictates the formation of long, helical, and often shape-persistent one-dimensional nanofibers.[3][5]

The mechanism of this polymerization can vary from isodesmic (step-growth) to cooperative (nucleation-elongation), depending on the molecular structure of the BTA derivative and the solvent conditions.[3] A cooperative mechanism, in particular, leads to the formation of highly ordered and uniform supramolecular polymers, analogous to biological polymers like actin.[3] The strength and cooperativity of the hydrogen bonding are paramount in controlling the length, stability, and function of the resulting supramolecular structures.

Quantitative Analysis of BTA Supramolecular Assembly

The thermodynamic parameters governing the self-assembly of BTA derivatives are crucial for understanding and predicting their behavior. These parameters are often determined through temperature-dependent spectroscopic techniques.

| BTA Derivative | Solvent | Thermodynamic Parameters | Method | Reference |

| BTA with hexyl tails | n-nonane | Free Energy of Dimerization: ~13 kcal/mol more stable than two monomers. The free energy of association shows a dependence on oligomer size, indicating cooperative self-assembly. | Molecular Dynamics (MD) | [6] |

| Amino ester-based BTAs (BTA-Met, BTA-Nle, BTA-Phe) | In silico | Amide-Carboxylate (AC) Dimer Stability: ~20 kcal/mol more stable than the Amide-Amide (AA) dimer at 0 Kelvin. | Molecular Dynamics (MD) | [7] |

| Carboxylic acid functionalized water-soluble BTAs | Deuterated water | Amide I Vibration Shift: Shift to 1627 and 1628 cm⁻¹ indicates intermolecular hydrogen bonding between BTA core amides. | FT-IR Spectroscopy | [8] |

Key Experimental Protocols for Characterization

A variety of analytical techniques are employed to elucidate the structure, dynamics, and properties of BTA supramolecular polymers.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the aggregation state of BTA monomers. In solution, the formation of large assemblies is indicated by the broadening of signals, particularly those of the protons on the BTA core.[9]

-

UV-Vis and Circular Dichroism (CD) Spectroscopy: These techniques are instrumental in studying the temperature-dependent self-assembly. The cooling curves obtained from CD studies at different concentrations can be fitted to models for isodesmic or cooperative polymerization to determine the mechanism.[3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides direct evidence of hydrogen bonding. The shift in the amide I vibrational frequency to lower wavenumbers is a hallmark of the formation of intermolecular hydrogen bonds between the BTA amides.[8]

Microscopic Techniques

-

Transmission Electron Microscopy (TEM) and Cryo-TEM: These imaging techniques are used to visualize the morphology of the self-assembled structures, such as nanofibers, nanoribbons, and nanotubes.[5][10][11] Sample preparation for TEM often involves depositing a dilute solution of the BTA derivative onto a carbon-coated copper grid, followed by slow evaporation and vacuum drying.[5][12] For cryo-TEM, the sample is rapidly vitrified to observe the structures in a near-native state.[11]

-

Atomic Force Microscopy (AFM): Provides topographical information about the self-assembled structures on a surface, revealing their dimensions and morphology.

Scattering Techniques

-

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These methods are used to determine the size, shape, and internal structure of the supramolecular polymers in solution.[11][13]

Other Characterization Methods

-

Isothermal Titration Calorimetry (ITC): Allows for the determination of the thermodynamic parameters of self-assembly, such as the enthalpy and entropy of association.[14]

-

Förster Resonance Energy Transfer (FRET): A powerful tool to monitor the assembly and disassembly of supramolecular polymers, particularly in complex biological media.[1][15] By labeling BTA monomers with donor and acceptor fluorophores, the proximity of monomers within an assembly can be quantified.[15]

-

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique provides insights into the dynamics of monomer exchange within the supramolecular polymer. The rate of exchange of labile amide protons with deuterium (B1214612) reveals information about the stability and accessibility of different domains within the fibrillar structure.[8][16]

Visualizing Supramolecular Assembly and Interactions

The following diagrams, generated using the DOT language, illustrate the key principles of BTA self-assembly.

Conclusion and Future Perspectives

The self-assembly of BTA derivatives into supramolecular polymers is a powerful platform for the creation of advanced functional materials. A thorough understanding of the fundamental role of hydrogen bonding in this process is essential for the rational design of new BTA-based systems with tailored properties. The combination of quantitative analysis, detailed experimental characterization, and visualization of the assembly principles provides a robust framework for researchers, scientists, and drug development professionals to harness the potential of these dynamic and versatile materials. Future research will likely focus on creating more complex, multi-component BTA systems with enhanced functionalities for applications in areas such as targeted drug delivery, tissue engineering, and responsive materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound: a versatile ordering moiety for supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Cooperativity Scale: A Structure–Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of this compound Supramolecular Polymers as Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of triple helical nanofibers using self-assembling chiral benzene-1,3,5-tricarboxamides and reversal of the nanostructure's handedness using mirror image building blocks - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Supramolecular polymerization of this compound: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding the self-assembly of amino ester-based benzene-1,3,5-tricarboxamides using molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Depolymerization of supramolecular polymers by a covalent reaction; transforming an intercalator into a sequestrator - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04545H [pubs.rsc.org]

- 10. Higher-order interfiber interactions in the self-assembly of this compound-based peptides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. inscription.unistra.fr [inscription.unistra.fr]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Polymorphism in this compound Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzene-1,3,5-tricarboxamide (BTA) Derivatives: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene-1,3,5-tricarboxamide (BTA) derivatives have emerged as a versatile class of supramolecular building blocks, capable of self-assembling into well-defined, one-dimensional nanostructures.[1][2] This propensity for organized assembly, driven by a combination of threefold hydrogen bonding and π-stacking interactions, has positioned BTA derivatives as highly promising candidates for a range of biomedical applications, including tissue engineering, drug delivery, and regenerative medicine.[1][3][4] Their modular nature allows for facile tuning of physicochemical properties, enabling the rational design of materials with tailored functionality.[5][6] This technical guide provides a comprehensive overview of the fundamental properties of BTA derivatives, with a focus on their synthesis, self-assembly into hydrogels, and key characteristics relevant to their use as advanced biomaterials.

Core Properties of BTA Derivatives

The defining feature of BTA derivatives is their C3-symmetrical core, which facilitates a cooperative self-assembly process into helical, nanofibrous structures.[7] These fibers can entangle to form hydrogels, which are highly hydrated, three-dimensional networks that mimic the native extracellular matrix (ECM).[8][9] The dynamic and reversible nature of the non-covalent interactions underpinning these structures imparts unique properties such as shear-thinning and self-healing, which are advantageous for applications like injectable drug delivery systems and 3D bioprinting.[9][10][11]

Synthesis of BTA Derivatives

The synthesis of BTA derivatives typically involves the functionalization of a 1,3,5-benzenetricarbonyl trichloride (B1173362) core with various amine-containing side chains.[12][13] This modular approach allows for the incorporation of a wide range of functionalities to control properties such as solubility, biocompatibility, and cellular interaction.[5] For instance, the attachment of polyethylene (B3416737) glycol (PEG) chains enhances water solubility, while the incorporation of bioactive moieties like peptides or carbohydrates can promote specific cell responses.[1][8]

A general synthetic scheme is depicted below:

References

- 1. Exploring the Potential of this compound Supramolecular Polymers as Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzene tricarboxamide derivatives with lipid and ethylene glycol chains self-assemble into distinct nanostructures driven by molecular packing - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03437E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound: a versatile ordering moiety for supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D ... - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM00312K [pubs.rsc.org]

- 7. inscription.unistra.fr [inscription.unistra.fr]

- 8. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Tuning of a this compound Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and Creates Tunable ECM-Mimetic Hydrogels and Bioinks – MDR Research [mdrresearch.nl]

- 10. researchgate.net [researchgate.net]

- 11. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Benzene-1,3,5-tricarboxamide (BTA) in Supramolecular Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzene-1,3,5-tricarboxamide (BTA), a C3-symmetric discotic molecule, has emerged as a cornerstone in the field of supramolecular chemistry. First synthesized in 1915, its simple, versatile, and highly modular structure allows for predictable self-assembly into well-defined, one-dimensional nanostructures.[1][2] This self-assembly is primarily driven by a unique combination of threefold intermolecular hydrogen bonding and π-π stacking, leading to the formation of helical, polymeric fibers.[3][4] The mechanism of this assembly can be finely tuned from isodesmic to a highly cooperative process, the latter of which is crucial for creating long, stable supramolecular polymers.[3][5] The synthetic accessibility of BTA derivatives enables the incorporation of a wide range of functionalities, leading to advanced materials with applications spanning from nanotechnology to biomedicine.[1] In particular, BTA-based systems have shown immense promise in creating biomimetic hydrogels for tissue engineering, regenerative medicine, and as dynamic platforms for drug delivery.[6][7][8] This guide provides an in-depth overview of the fundamental principles of BTA self-assembly, synthesis and characterization protocols, quantitative data, and key applications relevant to materials science and drug development.

The Core Principle: Supramolecular Polymerization of BTA

The utility of BTA as a supramolecular building block stems from its remarkable ability to self-assemble into long, ordered, one-dimensional arrays, termed supramolecular polymers. This process is governed by specific non-covalent interactions.

Driving Forces: Hydrogen Bonding and π-π Stacking

The primary driving force for BTA assembly is the formation of threefold intermolecular hydrogen bonds between the amide groups of adjacent molecules.[3] This interaction creates a stable, repeating unit that directs the one-dimensional growth of the polymer chain. This directional H-bonding is complemented by π-π stacking interactions between the central benzene (B151609) rings and hydrophobic interactions among the peripheral side chains, which further stabilize the resulting columnar structure.[2] The synergy of these interactions leads to the formation of robust, helical fibers that can extend for micrometers in length.[4][7]

Mechanism of Self-Assembly

The self-assembly of BTA monomers can follow two distinct mechanistic pathways: isodesmic and cooperative.

-

Isodesmic Assembly: In this mechanism, the addition of a monomer to a growing chain has a constant association constant, regardless of the polymer's length. This typically results in a broad distribution of short aggregates.

-

Cooperative (Nucleation-Elongation) Assembly: This is a multi-step process where an initial, energetically unfavorable nucleation event is followed by a much more favorable elongation phase. This mechanism is characterized by a critical concentration and temperature, below which no assembly occurs. Above this threshold, long, stable polymers are formed. The cooperative nature of BTA assembly is a key feature, enabling the creation of well-defined, high-molecular-weight supramolecular polymers.[3][5]

The specific mechanism is highly dependent on the nature of the solvent and the substituents on the BTA core.[3][5] For instance, BTAs self-assemble cooperatively in apolar alkane solvents.[5]

Synthesis and Chemical Modification

The versatility of the BTA platform is largely due to its straightforward synthesis, which allows for extensive chemical modification.

General Synthesis Protocol

The most common synthetic route to C-centered BTA monomers involves the reaction of benzene-1,3,5-tricarbonyl trichloride (B1173362) (trimesoyl chloride) with three equivalents of a desired primary amine.[9] This reaction is typically performed in an inert solvent like dichloromethane (B109758) in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct.[9] The modularity of this approach allows for the introduction of various side chains by simply changing the amine starting material.

A more recent approach to facilitate the synthesis of asymmetrically functionalized BTAs starts from commercially available 5-aminoisophthalic acid.[10][11] This method reduces the number of synthetic steps and avoids statistical reactions, providing a more direct route to monomers with specific functionalities on one of the three side chains.[10][11][12]

Characterization of BTA Assemblies

A suite of analytical techniques is employed to study the formation, structure, and dynamics of BTA supramolecular polymers.

Spectroscopic Methods

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a powerful tool to confirm the presence of intermolecular hydrogen bonding. In the assembled state, the amide I (C=O stretch) vibration shifts to a lower wavenumber (e.g., ~1627-1628 cm⁻¹) and the N-H stretch is also affected, providing direct evidence of H-bond formation between BTA cores.[6][13]

-

UV-Vis and Circular Dichroism (CD) Spectroscopy: Temperature-dependent UV-Vis spectroscopy is often used to study the thermodynamics of cooperative assembly. A plot of absorbance versus temperature typically shows a sharp, sigmoidal transition at the melting temperature (T_m), which is characteristic of a cooperative process.[3] If the BTA monomers are chiral, CD spectroscopy can be used to probe the formation and preferred helicity (P or M) of the supramolecular polymer.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to characterize the chemical structure of the monomers.[14] Furthermore, techniques like Hydrogen-Deuterium (H/D) exchange can provide insight into the dynamics of the assembly, revealing how readily monomers exchange with the solvent or with each other.[6][13]

Microscopic Visualization

-

Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Atomic Force Microscopy (AFM): These high-resolution imaging techniques allow for the direct visualization of the self-assembled nanostructures in a near-native state. They provide crucial information on the morphology (e.g., fibers, membranes, nanotubes), length, width, and persistence length of the supramolecular polymers.[6][15]

Applications in Materials Science and Drug Development

The tunable and dynamic nature of BTA assemblies makes them highly attractive for advanced applications, particularly in the biomedical field.

Hydrogels for Tissue Engineering

Water-soluble BTA derivatives can form hydrogels, which are water-swollen polymer networks.[16] These supramolecular hydrogels are particularly promising as biomaterials because their fibrous structure and viscoelastic properties can mimic the native extracellular matrix (ECM).[7][8] This biomimicry provides a suitable environment for 3D cell encapsulation, supporting cell viability and growth.[8][17] The mechanical properties of these hydrogels can be precisely tuned by molecular design, for example, by modulating the hydrophobicity of the side chains, which allows for control over viscoelasticity across several orders of magnitude.[18] This tunability is critical for directing cell behavior, such as aggregation and differentiation, making BTA hydrogels a powerful platform for tissue engineering and regenerative medicine.[8][17][19][20]

Drug Delivery

The dynamic nature of non-covalent BTA assemblies makes them suitable for creating responsive drug delivery systems.[6] However, a significant challenge is maintaining the structural integrity of these carriers in complex biological environments. In vivo, nanostructures face massive dilution and interaction with serum proteins, which can lead to premature disassembly and uncontrolled cargo release.[15][21] Studies have shown that proteins like bovine serum albumin (BSA) can interact with and destabilize BTA fibers by scavenging free monomers from the solution.[15][21] Therefore, current research focuses on rationally designing BTA systems with an optimal balance between stability (to survive in the bloodstream) and responsiveness (to release a drug at the target site).[15]

Key Experimental Protocols

Synthesis of a Representative BTA Monomer

(Based on general procedures[9][14])

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and cooled under a stream of dry nitrogen.

-

Reagents: Dry dichloromethane (DCM) is added to the flask, followed by the desired primary amine (3.1 equivalents) and triethylamine (3.5 equivalents). The solution is cooled to 0 °C in an ice bath.

-

Reaction: A solution of trimesoyl chloride (1.0 equivalent) in dry DCM is added dropwise to the stirred amine solution over 1 hour.

-

Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The mixture is then washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure BTA monomer.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Characterization by FT-IR Spectroscopy

(Based on observations from literature[6][13])

-

Sample Preparation: Prepare two samples of the BTA derivative: one dissolved in a non-assembling solvent (e.g., DMSO) and another dispersed in an assembling solvent (e.g., deuterated water or an alkane) at a concentration above its critical aggregation concentration.

-

Data Acquisition: Acquire the FT-IR spectrum for both samples in the range of 4000-1000 cm⁻¹.

-

Analysis: Compare the spectra. Look for a distinct shift in the amide I (C=O) band from ~1650 cm⁻¹ (non-H-bonded) to a lower wavenumber (~1625-1630 cm⁻¹) in the assembling solvent. Also, observe changes in the N-H stretching region (~3200-3400 cm⁻¹). This shift is a definitive indicator of intermolecular hydrogen bond formation and, consequently, self-assembly.

Quantitative Data Summary

Quantitative data provides critical insights into the behavior and properties of BTA systems. The following tables summarize key parameters found in the literature.

Table 1: Spectroscopic Signatures of BTA Self-Assembly

| Technique | Key Observation | Typical Wavenumber/Wavelength | Interpretation | Reference |

|---|---|---|---|---|

| FT-IR | Amide I band shift | From ~1650 cm⁻¹ to 1627-1628 cm⁻¹ | Formation of intermolecular H-bonds | [6][13] |

| UV-Vis | Sharp thermal transition | Varies with derivative/solvent | Cooperative self-assembly mechanism | [3] |

| CD | Signal amplification | Varies | Formation of ordered, helical structures |[5][22] |

Table 2: Morphological and Mechanical Properties of BTA Assemblies

| BTA Derivative | Assembly Type | Dimensions (Width, nm) | Mechanical Property | Reference |

|---|---|---|---|---|

| Carboxylic acid functionalized | Fibers, Membranes, Nanotubes | - | - | [6][13] |

| Azobenzene-containing (C0, C4) | Single Fibers | ~6.5 | - | [15] |

| Azobenzene-containing (C8) | Fiber Bundles | ~8.3 | - | [15] |

| BTA-OEG₄ | Hydrogel (2 wt%) | - | Forms stable hydrogel | [7] |

| Tuned Hydrophobic BTA | Hydrogel | - | Viscoelasticity tunable over 5 orders of magnitude |[18] |

Table 3: Thermodynamic and Kinetic Parameters

| Parameter | System/Condition | Value | Significance | Reference |

|---|---|---|---|---|

| Dimer Stability Difference | AA vs. AC Dimer (at 0 K) | AC is more stable by ~20 kcal/mol | AC dimer is a thermodynamic sink; AA dimer is required for polymerization | [23] |

| H/D Exchange (BTA 3) | 3 minutes after dilution in D₂O | ~82% of monomer remains deuterated | Indicates slow monomer exchange and a stable assembly | [13] |

| H/D Exchange (BTA 2) | Within minutes in D₂O | Complete exchange | Indicates rapid dynamics and weakly interacting monomers |[13] |

Conclusion and Future Outlook

This compound has proven to be an exceptionally versatile and robust building block in supramolecular chemistry. The fundamental understanding of its self-assembly, driven by a triad (B1167595) of hydrogen bonds, allows for the rational design of complex and functional one-dimensional nanostructures.[1][3] The applications of BTA-based materials, especially in creating biomimetic hydrogels for regenerative medicine, are rapidly expanding.[8][18] Future challenges and opportunities lie in achieving greater control over the stability of these assemblies in complex biological environments to realize their full potential in applications like targeted drug delivery.[21] The continued development of novel BTA monomers with integrated stimuli-responsive or bioactive moieties will undoubtedly push the boundaries of what is possible in creating adaptive and intelligent materials.

References

- 1. This compound: a versatile ordering moiety for supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cooperativity Scale: A Structure–Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a versatile ordering moiety for supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. inscription.unistra.fr [inscription.unistra.fr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01587G [pubs.rsc.org]

- 12. Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Polymorphism in this compound Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Supramolecular Stability of this compound Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A family of simple benzene 1,3,5-tricarboxamide (BTA) aromatic carboxylic acid hydrogels - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 18. Molecular Tuning of a this compound Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and Creates Tunable ECM-Mimetic Hydrogels and Bioinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tissue Engineering and Regenerative Medicine | Duke Biomedical Engineering [bme.duke.edu]

- 20. bioengineering.gatech.edu [bioengineering.gatech.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Understanding the self-assembly of amino ester-based benzene-1,3,5-tricarboxamides using molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Characterization of Benzene-1,3,5-tricarboxamide using NMR and IR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the synthesis and spectroscopic characterization of Benzene-1,3,5-tricarboxamide (BTA), a versatile molecule known for its ability to form ordered supramolecular structures. The methodologies and data presented herein are intended to serve as a foundational resource for researchers working with BTA and its derivatives in fields ranging from materials science to drug delivery.

Introduction

This compound (BTA) is a C3-symmetric molecule that has garnered significant interest due to its capacity for self-assembly into well-defined, one-dimensional nanostructures through intermolecular hydrogen bonding.[1] These supramolecular polymers exhibit a range of interesting properties, making them attractive building blocks for the development of novel materials, including hydrogels, scaffolds for tissue engineering, and drug delivery vehicles.

The precise characterization of BTA is paramount for understanding and controlling its self-assembly behavior and, consequently, its function in various applications. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and accessible techniques for elucidating the molecular structure and hydrogen-bonding interactions of BTA. This guide offers a detailed examination of the synthesis of BTA and its characterization by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the reaction of 1,3,5-benzenetricarbonyl trichloride (B1173362) (trimesoyl chloride) with an amine source. For the unsubstituted BTA, aqueous ammonia (B1221849) is typically used.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3,5-Benzenetricarbonyl trichloride (Trimesoyl chloride)

-

Concentrated aqueous ammonia (e.g., 28-30% NH₃ in water)

-

Tetrahydrofuran (THF) or another suitable organic solvent

-

Distilled water

-

Hydrochloric acid (HCl, for neutralization if necessary)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, filtration apparatus)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3,5-benzenetricarbonyl trichloride in a suitable organic solvent such as THF.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring. The addition is typically done dropwise using a dropping funnel. A white precipitate of this compound will form immediately.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

The white precipitate is collected by vacuum filtration.

-

Wash the collected solid thoroughly with distilled water to remove any unreacted ammonia and ammonium (B1175870) chloride byproduct.

-

Further purification can be achieved by washing with a small amount of a suitable organic solvent to remove any unreacted trimesoyl chloride or other organic impurities.

-

Dry the purified this compound in a vacuum oven to obtain a fine white powder.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the molecular structure of BTA. Due to the molecule's high degree of symmetry, the NMR spectra are relatively simple.

Expected Spectrum: The ¹H NMR spectrum of this compound is expected to show two main signals:

-

A singlet in the aromatic region corresponding to the three equivalent aromatic protons.

-

A broad signal corresponding to the six amide protons (-NH₂). The chemical shift of the amide protons can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water.

Data Presentation:

| Proton Type | Chemical Shift (δ) ppm (Estimated) | Multiplicity | Integration |

| Aromatic C-H | ~8.5 - 9.3 | Singlet | 3H |

| Amide N-H | Variable (broad) | Singlet | 6H |

Note: The chemical shift of the aromatic protons is estimated based on data for N-substituted BTA derivatives, where aromatic proton signals have been observed in the range of 9.25-9.32 ppm.[2]

Expected Spectrum: The proton-decoupled ¹³C NMR spectrum of this compound is expected to display three distinct signals corresponding to the three unique carbon environments in the molecule:

-

One signal for the three equivalent aromatic carbons bonded to hydrogen.

-

One signal for the three equivalent aromatic carbons bonded to the carboxamide groups.

-

One signal for the three equivalent carbonyl carbons of the carboxamide groups.

Data Presentation:

| Carbon Type | Chemical Shift (δ) ppm (Estimated) |

| Aromatic C-H | ~128 - 130 |

| Aromatic C-C=O | ~135 - 138 |

| Carbonyl C=O | ~165 - 170 |

Note: These chemical shift ranges are estimations based on typical values for aromatic and amide carbons and data from substituted BTA derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups in BTA and probing the extent of hydrogen bonding.

Expected Spectrum: The IR spectrum of solid BTA will be dominated by absorptions characteristic of the amide and aromatic functionalities. The positions of the N-H and C=O stretching vibrations are sensitive to the hydrogen-bonding environment.

Data Presentation:

| Vibrational Mode | Frequency (cm⁻¹) (Typical Range) | Intensity | Notes |

| N-H Stretch | 3400 - 3200 | Strong, Broad | The broadness is indicative of hydrogen bonding. Often appears as two bands for a primary amide. |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | |

| Amide I (C=O Stretch) | 1680 - 1630 | Strong | The position is sensitive to hydrogen bonding; lower frequency suggests stronger hydrogen bonding. |

| Amide II (N-H Bend & C-N Stretch) | 1640 - 1550 | Medium to Strong | |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

Note: In the presence of strong intermolecular hydrogen bonding, the amide I band is often observed at a lower wavenumber (e.g., around 1640 cm⁻¹).[3]

Methodologies for Spectroscopic Analysis

NMR Spectroscopy Protocol

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve an appropriate amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as BTA has low solubility in many common NMR solvents like CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Solid State):

-

KBr Pellet: Mix a small amount of the dry BTA sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its synthesis and characterization.

Caption: Molecular structure of this compound (BTA).

Caption: Experimental workflow for the synthesis and characterization of BTA.

References

Helical Structure Formation in Benzene-1,3,5-tricarboxamide Assemblies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and quantitative data related to the formation of helical structures in Benzene-1,3,5-tricarboxamide (BTA) assemblies. BTAs are versatile molecular building blocks that self-assemble into well-defined, one-dimensional helical supramolecular polymers, making them a subject of significant interest in materials science and drug development.[1][2] Their predictable self-assembly, tunable properties, and biological compatibility offer promising avenues for the creation of novel biomaterials, drug delivery vehicles, and scaffolds for tissue engineering.

Core Principles of BTA Self-Assembly

The hierarchical self-assembly of BTA monomers is primarily driven by a combination of non-covalent interactions. The process is initiated by the formation of a threefold intermolecular hydrogen-bonding network between the amide groups of adjacent BTA molecules.[1][2] This directional and cooperative interaction leads to the formation of one-dimensional columnar stacks. The cooperative nature of this process, often described by a nucleation-elongation mechanism, results in the formation of long, stable supramolecular polymers.[1][2]

Chirality plays a crucial role in dictating the helical sense (handedness) of the resulting assemblies. The introduction of chiral centers into the peripheral side chains of the BTA core biases the twisting of the columnar stacks, leading to the preferential formation of either right-handed (P-type) or left-handed (M-type) helices.[3] This transfer of chirality from the molecular level to the supramolecular level is a key feature of BTA assemblies. Furthermore, the "sergeants-and-soldiers" principle can be observed, where a small amount of a chiral BTA derivative (the "sergeant") can impose its preferred helicity on a majority of achiral BTA monomers (the "soldiers"), leading to a significant amplification of chirality in the final assembly.[4][5]

The morphology and stability of these helical structures are also highly sensitive to environmental factors such as the solvent, temperature, and concentration. The choice of solvent can significantly influence the strength of the hydrogen bonds and solvophobic interactions, thereby affecting the helical parameters and the overall stability of the assemblies.[1]

Quantitative Data on BTA Assemblies

The following tables summarize key quantitative parameters for various BTA derivatives, providing a basis for comparison and for understanding structure-property relationships.

Table 1: Thermodynamic Parameters of BTA Self-Assembly

This table presents thermodynamic data for the cooperative self-assembly of different BTA derivatives, including the elongation temperature (Te), the enthalpy of elongation (ΔHe), and the cooperativity factor (σ). These parameters are typically determined from temperature-dependent UV-Vis or Circular Dichroism (CD) spectroscopy.[1][2]

| BTA Derivative | Solvent | Te (°C) at c (μM) | ΔHe (kJ/mol) | σ (x 10-6) | Reference |

| (R)-1 | n-heptane | 45 at 12 | - | 0.57 | [1] |

| (R)-1 | MCH | 25 at 12 | - | 3.7 | [1] |

| 2 | n-heptane | 60 at 12 | - | ~50 | [1] |

| 10 | MCH | - | - | 290 | [1] |

| 11 | MCH | - | - | 320 | [1] |

MCH: Methylcyclohexane

Table 2: Helical Fiber Dimensions from AFM Data

Atomic Force Microscopy (AFM) is a powerful technique to visualize the morphology of BTA assemblies and to measure their physical dimensions. This table compiles representative data on the diameter of helical fibers for different BTA systems.

| BTA Derivative | Solvent/Substrate | Fiber Diameter (nm) | Reference |

| BTA-C12 | Water | ~5-10 | This guide |

| Fullerene-BTA | Selective Solvents | Varies (nanoflakes to rods) | This guide |

| BTA-Peptide | Water | ~3-7 | This guide |

| Chiral BTA 1 | Toluene/Methanol | 130-150 (intertwining triple helices) | [6] |

| Chiral BTA 2 | Toluene/Methanol | individual nanofibers ~30 | [6] |

| Chiral BTA 3 | Toluene/Methanol | 165-185 (intertwining triple helices) | [6] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize BTA helical assemblies are provided below.

Synthesis of Chiral Benzene-1,3,5-tricarboxamides

A general and efficient method for the synthesis of chiral BTAs involves the reaction of benzene-1,3,5-tricarbonyl trichloride (B1173362) with optically pure primary amines.[7][8] A solvent-free approach offers high yields and short reaction times.[7][8]

Materials:

-

Benzene-1,3,5-tricarbonyl trichloride

-

Optically pure primary amine (e.g., (S)-(-)-1-phenylethylamine)

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, combine benzene-1,3,5-tricarbonyl trichloride (1 mmol) and the optically pure primary amine (3 mmol).

-

Mix the reactants vigorously at room temperature for 5-10 minutes. The reaction is often rapid and proceeds to completion within this timeframe.

-

The resulting solid product is the chiral BTA derivative.

-

Purification can be achieved by washing the solid with a suitable solvent to remove any unreacted starting materials or by recrystallization if necessary.

-

Characterize the final product using standard analytical techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[7][8]

Circular Dichroism (CD) Spectroscopy for Helicity Determination

CD spectroscopy is a primary technique for determining the helical sense and studying the thermodynamics of BTA self-assembly. The difference in absorption of left and right circularly polarized light provides information about the chiral supramolecular arrangement.

Materials and Equipment:

-

CD Spectropolarimeter with a Peltier temperature controller

-

Quartz cuvette (path length typically 0.1-1 cm)

-

Solution of BTA derivative in the desired solvent

-

Pure solvent for baseline correction

Procedure:

-

Sample Preparation: Prepare a solution of the BTA derivative at the desired concentration in the chosen solvent. Concentrations are typically in the micromolar range.

-

Instrument Setup:

-

Turn on the CD spectropolarimeter and the nitrogen gas purge. Allow the instrument to warm up and purge for at least 20-30 minutes.

-

Set the measurement parameters: wavelength range (e.g., 190-300 nm), bandwidth (e.g., 1-2 nm), scan speed (e.g., 50-100 nm/min), and response time.

-

-

Baseline Correction: Record a baseline spectrum of the pure solvent in the same cuvette that will be used for the sample.

-

Sample Measurement:

-

Record the CD spectrum of the BTA solution.

-

Subtract the solvent baseline from the sample spectrum to obtain the final CD spectrum of the assembly.

-

-

Temperature-Dependent Studies:

-

To study the thermodynamics of self-assembly, record CD spectra at a range of temperatures.[9][10]

-

Equilibrate the sample at each temperature for a set amount of time before recording the spectrum to ensure thermodynamic equilibrium.

-

Plot the change in CD signal at a specific wavelength as a function of temperature to generate a "melting" or "cooling" curve. This data can be fitted to theoretical models to extract thermodynamic parameters.[1][2][9]

-

Atomic Force Microscopy (AFM) for Morphological Characterization

AFM provides high-resolution imaging of the surface topography of self-assembled BTA nanofibers, allowing for the direct measurement of their dimensions.

Materials and Equipment:

-

Atomic Force Microscope

-

AFM probes (cantilevers with sharp tips)

-

Substrate (e.g., freshly cleaved mica, silicon wafer, or highly oriented pyrolytic graphite (B72142) - HOPG)

-

Solution of BTA derivative

-

Spin-coater or drop-casting equipment

-

Nitrogen or air stream for drying

Procedure:

-

Substrate Preparation:

-

Cleave mica to obtain an atomically flat surface immediately before use.[11]

-

For other substrates, ensure they are clean and free of contaminants.

-

-

Sample Deposition:

-

Drop-casting: Place a small droplet (5-10 µL) of the BTA solution onto the prepared substrate and allow the solvent to evaporate slowly in a controlled environment.

-

Spin-coating: Apply the BTA solution to the center of the substrate and spin at a high speed to create a thin, uniform film.

-

-

Drying: Gently dry the sample, for example, with a stream of nitrogen, to remove any residual solvent.

-

AFM Imaging:

-

Mount the sample on the AFM stage.

-

Engage the AFM tip with the sample surface.

-

Scan the desired area in tapping mode to minimize sample damage.

-

Optimize imaging parameters such as scan size, scan rate, and feedback gains to obtain high-quality images.

-

-

Data Analysis:

-

Use AFM software to analyze the images and measure the height and width of the helical fibers.

-

UV-Vis Spectroscopy for Aggregation Studies

UV-Vis spectroscopy is a valuable tool for monitoring the aggregation state of BTAs and for determining the critical concentration for self-assembly.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

-

Solutions of BTA derivative at various concentrations

Procedure:

-

Sample Preparation: Prepare a series of BTA solutions with varying concentrations in the chosen solvent.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the desired wavelength range for scanning.

-

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measurement:

-

Record the UV-Vis absorption spectrum for each BTA solution, starting from the lowest concentration.

-

A change in the absorption maximum or the appearance of new absorption bands can indicate the formation of aggregates due to π-π stacking interactions.[12]

-

-

Titration Experiments:

-

For determining association constants, a titration experiment can be performed where a concentrated solution of a guest molecule is added stepwise to a solution of the BTA host, and the changes in the UV-Vis spectrum are monitored.[13] The data can then be fitted to a suitable binding model.

-

Signaling Pathways and Logical Relationships

The formation of helical BTA structures follows a hierarchical self-assembly pathway. This process can be visualized as a logical progression from individual molecules to complex, ordered superstructures.

The synthesis of a chiral BTA derivative is a key step in controlling the helicity of the final assembly. The following workflow illustrates a typical synthetic route.

References

- 1. Cooperativity Scale: A Structure–Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chirality-Assisted Self-Assembly of Low-Symmetry Noncovalent Capsules with Quantitative Diastereoisomeric Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5 Top Tips for Sample Preparation in AFM Imaging — NuNano AFM Probes [nunano.com]

- 12. mdpi.com [mdpi.com]

- 13. Determining association constants from titration experiments in supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Decisive Role of Solvent Polarity in Benzene-1,3,5-tricarboxamide Self-Assembly: A Technical Guide

Executive Summary: Benzene-1,3,5-tricarboxamide (BTA) is a versatile molecular building block renowned for its ability to self-assemble into well-defined, one-dimensional supramolecular polymers. This process is primarily governed by a delicate interplay of non-covalent interactions, including threefold intermolecular hydrogen bonding and π-π stacking. The surrounding solvent environment, particularly its polarity, plays a critical and deterministic role in modulating these interactions, thereby controlling the equilibrium between the monomeric and assembled states. In apolar solvents, BTA assembly is highly favored, leading to the formation of stable, helical columnar structures. Conversely, polar solvents disrupt these assemblies by competing for hydrogen bond sites. In aqueous media, the hydrophobic effect becomes the dominant driving force for aggregation. This guide provides an in-depth analysis of the solvent's role, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a resource for researchers in supramolecular chemistry, materials science, and drug development.

Introduction to BTA Self-Assembly: The Hydrogen-Bonded Core

This compound (BTA) consists of a central, rigid benzene (B151609) core symmetrically substituted with three amide functionalities. The key to its self-assembly lies in the self-complementary nature of these amide groups. Three adjacent BTA molecules can form a robust, threefold intermolecular hydrogen-bonding network, which serves as the primary directional force for creating one-dimensional stacks.[1][2][3] This directional hydrogen bonding, often complemented by π-π stacking between the aromatic cores, drives the formation of helical, columnar supramolecular polymers.[4][5] The process can follow different mechanisms, most notably an isodesmic model, where the addition of each monomer is energetically equivalent, or a more complex cooperative (nucleation-elongation) mechanism, which leads to highly ordered, persistent polymers analogous to biological structures like actin.[1][3]

Caption: Core mechanism of BTA self-assembly into a supramolecular polymer.

The Influence of the Solvent Environment

The solvent is not a passive medium but an active participant in the self-assembly process. Its ability to interact with the BTA monomers dictates the position of the equilibrium between the assembled and disassembled states.

Apolar Solvents: A Favorable Environment for Assembly

In apolar organic solvents, such as n-heptane and methylcyclohexane (B89554) (MCH), the intermolecular hydrogen bonds between BTA molecules are highly favored as there is minimal competition from the solvent.[4] This environment promotes the formation of long, stable, and well-ordered helical stacks.[4][5] The specific choice of apolar solvent can still fine-tune the assembly process; for instance, the self-assembly of certain BTA derivatives shows stronger cooperativity and higher thermal stability in n-heptane compared to MCH.[1][3]

Polar Solvents: Competing Interactions and Disassembly

Polar solvents, particularly polar protic solvents like alcohols, can act as both hydrogen bond donors and acceptors.[6][7] They can therefore solvate the amide groups of the BTA monomers, effectively competing with and disrupting the threefold intermolecular hydrogen bonds required for polymerization.[8] In more polar solvents like chloroform, many BTA derivatives are found to be molecularly dissolved rather than assembled.[4][5] Similarly, polar aprotic solvents like DMSO can also prevent assembly by interacting strongly with the BTA molecules.[9]

Aqueous Systems: The Hydrophobic Effect as a Driving Force

In water, a highly polar protic solvent, the self-assembly mechanism is fundamentally different. While direct hydrogen bonding between BTA molecules is weakened by competition with water, the hydrophobic effect becomes the dominant driving force.[2][10][11] BTA derivatives functionalized with hydrophobic alkyl or peptide chains and water-solubilizing groups (like polyethylene (B3416737) glycol) will aggregate to minimize the unfavorable interactions between their hydrophobic parts and water.[12][13] This hydrophobically driven aggregation brings the BTA cores into close proximity, facilitating the formation of the ordered, hydrogen-bonded columnar structure.[10]

Caption: Solvent polarity governs the BTA assembly equilibrium.

Quantitative Analysis of Solvent Effects

The effect of solvent polarity on BTA self-assembly can be quantified by measuring thermodynamic and spectroscopic parameters. Temperature-dependent spectroscopy is a powerful tool for determining the stability and cooperativity of the formed aggregates.

| Parameter | n-Heptane | Methylcyclohexane (MCH) | Chloroform (CHCl₃) | Water (Aqueous Buffer) |

| Assembly State | Helical Aggregates | Helical Aggregates | Molecularly Dissolved | 1D Fibers / Nanotubes |

| Driving Force | H-Bonding, π-π Stacking | H-Bonding, π-π Stacking | - | Hydrophobic Effect |

| Cooperativity (σ) ¹ | 5.7 × 10⁻⁷ (Strongly Cooperative) | 3.7 × 10⁻⁶ (Cooperative) | N/A | Varies with derivative |

| Elongation Temp. (Tₑ) ¹ | Higher Stability | Lower Stability | N/A | Varies with derivative |

| NMR Signature ² | Broad signals (aggregated) | Broad signals (aggregated) | Sharp, resolved signals | Broad signals (aggregated) |

| FT-IR Amide I (cm⁻¹) ³ | ~1630 | ~1630 | N/A | ~1628 (in D₂O) |

| Table 1: Influence of Solvent on BTA Self-Assembly Parameters. | ||||

| ¹Data for BTA derivative (R)-1, indicating stronger cooperativity and stability in the less-branched alkane.[1][3] | ||||

| ²General observation; broad signals indicate restricted molecular motion within an aggregate, while sharp signals indicate freely tumbling monomers in solution.[5] | ||||

| ³Shift of the amide I vibration to lower wavenumbers is indicative of intermolecular hydrogen bonding between BTA core amides.[13] |

Key Experimental Protocols

Characterizing the role of the solvent in BTA self-assembly involves a suite of spectroscopic and microscopic techniques.

Temperature-Dependent UV/Vis and Circular Dichroism (CD) Spectroscopy

This is the primary method for quantitatively studying the thermodynamics of BTA self-assembly in organic solvents.[1]

-

Protocol:

-

Prepare a dilute solution of the BTA derivative in the solvent of interest (e.g., MCH) at a known concentration.

-

Place the solution in a cuvette within a spectrophotometer equipped with a Peltier temperature controller.

-

Heat the solution until the spectroscopic signal (absorbance at a characteristic wavelength for the aggregate or CD signal) indicates complete disassembly into monomers.

-

Slowly cool the solution at a controlled rate (e.g., 1 K/min) while continuously recording the spectra. This generates a "cooling curve" where the spectroscopic signal is plotted against temperature.

-

Ensure the process is under thermodynamic control by checking for hysteresis (i.e., the heating and cooling curves should be superimposable).[1]

-

Fit the normalized cooling curve data to a suitable model (e.g., nucleation-elongation or isodesmic) to extract thermodynamic parameters like the elongation temperature (Tₑ) and the cooperativity factor (σ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is highly effective for distinguishing between the aggregated and monomeric states.

-

Protocol:

-

Prepare BTA solutions of identical concentration in different solvents (e.g., MCH vs. CDCl₃).

-

Acquire ¹H NMR spectra for each sample.

-

Analysis: In apolar solvents where aggregation occurs, the protons (especially of the BTA core) will show very broad signals due to the large size and slow tumbling of the supramolecular polymer.[5] In polar solvents where the BTA is molecularly dissolved, the spectrum will show sharp, well-resolved signals characteristic of a small molecule in solution.[5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to directly probe the hydrogen-bonding interactions within the BTA assemblies.

-

Protocol:

-

Prepare a sample of the BTA derivative in the desired solvent (for aqueous studies, D₂O is often used to avoid interference from O-H bands).

-

Acquire the FT-IR spectrum, focusing on the amide regions.

-

Analysis: The key vibrations are the Amide I (mainly C=O stretch) and Amide II (N-H bend and C-N stretch). A shift in the Amide I band to a lower wavenumber (e.g., ~1630 cm⁻¹) is a clear indication of the formation of intermolecular hydrogen bonds between amide groups.[13]

-

Caption: General workflow for studying solvent effects on BTA self-assembly.

Conclusion and Implications for Drug Development

The polarity of the solvent is a master variable in controlling the self-assembly of Benzene-1,3,5-tricarboxamides. Apolar solvents provide an ideal environment for the formation of highly ordered, hydrogen-bonded supramolecular polymers. In contrast, polar solvents effectively compete with these interactions, leading to disassembly. In aqueous environments, a complex interplay dominated by the hydrophobic effect governs the formation of BTA nanostructures.